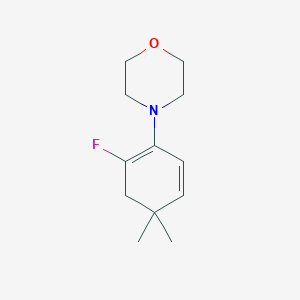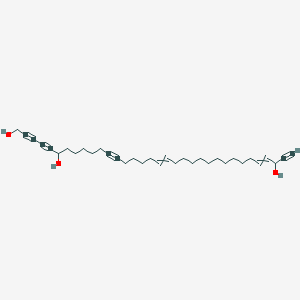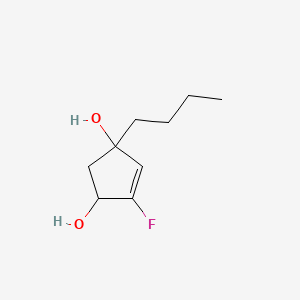
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol is a chemical compound characterized by its unique structure, which includes a butyl group, a fluorine atom, and two hydroxyl groups attached to a cyclopentene ring.
Vorbereitungsmethoden
The synthesis of 1-Butyl-4-fluorocyclopent-4-ene-1,3-diol can be achieved through several synthetic routesThe reaction conditions typically require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production process. This approach allows for better control over reaction parameters and can lead to more efficient and cost-effective production of the compound .
Analyse Chemischer Reaktionen
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Wirkmechanismus
The mechanism of action of 1-Butyl-4-fluorocyclopent-4-ene-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. These interactions can modulate cellular processes and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-fluorocyclopent-4-ene-1,3-diol can be compared with other similar compounds, such as:
Cyclopentane-1,3-diol: Lacks the butyl and fluorine substituents, resulting in different chemical and biological properties.
1-Butylcyclopent-4-ene-1,3-diol: Similar structure but without the fluorine atom, which affects its reactivity and stability.
4-Fluorocyclopent-4-ene-1,3-diol: Lacks the butyl group, leading to differences in its physical and chemical properties.
Eigenschaften
CAS-Nummer |
113962-14-4 |
|---|---|
Molekularformel |
C9H15FO2 |
Molekulargewicht |
174.21 g/mol |
IUPAC-Name |
1-butyl-4-fluorocyclopent-4-ene-1,3-diol |
InChI |
InChI=1S/C9H15FO2/c1-2-3-4-9(12)5-7(10)8(11)6-9/h5,8,11-12H,2-4,6H2,1H3 |
InChI-Schlüssel |
BLRTULYDFQZUNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CC(C(=C1)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


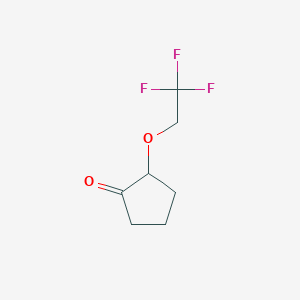
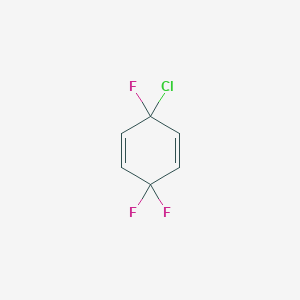
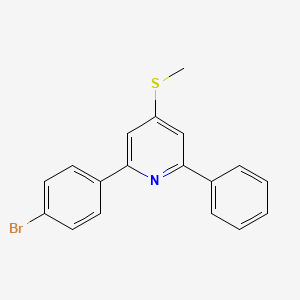
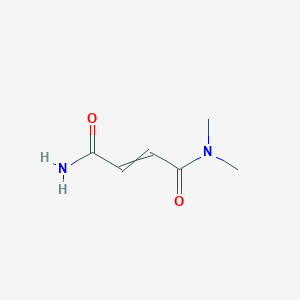
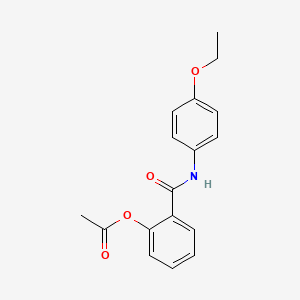
![Butanamide, 2-ethyl-N-[[[(methylamino)carbonyl]amino]carbonyl]-](/img/structure/B14312681.png)
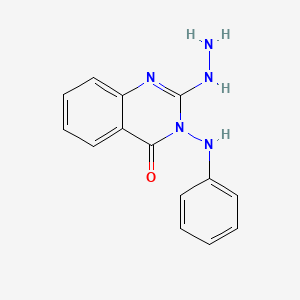
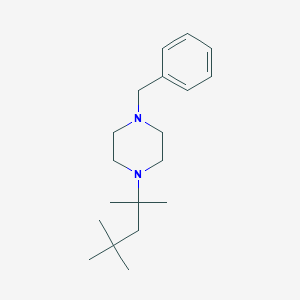
![4-[(Thiophen-2-yl)ethynyl]aniline](/img/structure/B14312702.png)

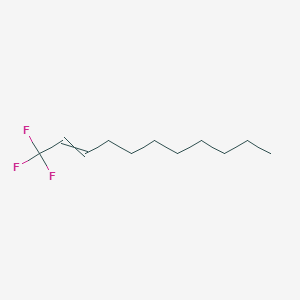
![{[(Cyclohexylmethoxy)methyl]sulfanyl}benzene](/img/structure/B14312715.png)
